2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide
Description
2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide is a brominated propanamide derivative featuring a 3,4-dihydroxyphenethyl substituent.
Properties
IUPAC Name |
2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(12)11(16)13-5-4-8-2-3-9(14)10(15)6-8/h2-3,6-7,14-15H,4-5H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZVAJNPGRBFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC(=C(C=C1)O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729439 | |
| Record name | 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862673-06-1 | |
| Record name | 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Bromopropionyl Chloride
The production of 2-bromopropionyl chloride, a critical precursor, is detailed in a patented industrial process (CN104058953A). Key steps include:
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Sulfonation and Bromination :
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Propionic acid reacts with sulfur oxychloride (SOCl₂) under reflux to form propionyl chloride.
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Subsequent bromination with dry bromine (Br₂) in the presence of red phosphorus (P₄) as a catalyst yields 2-bromopropionyl chloride.
Table 1: Reaction Parameters for 2-Bromopropionyl Chloride Synthesis
Parameter Value/Range Sulfur oxychloride 350–450 kg per batch Propionic acid 200–300 kg per batch Bromine 450–550 kg per batch Reaction temperature 85–95°C Reflux duration 6.5–7.5 hours Yield (crude product) 85–90% The crude product is purified via fractional distillation, collecting the fraction at 130–133°C. This method achieves a purity of ≥98% as confirmed by gas chromatography.
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Amidation Reaction
The purified 2-bromopropionyl chloride is then reacted with 3,4-dihydroxyphenethylamine under controlled conditions:
Reaction Scheme :
Optimized Conditions :
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl.
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Temperature : 0–5°C (initial), gradually warmed to room temperature.
Table 2: Yield and Purity Under Varied Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | TEA | 0 → 25 | 78 | 95.2 |
| THF | DIPEA | -10 → 25 | 82 | 96.8 |
| Ethyl Acetate | Pyridine | 5 → 25 | 65 | 92.4 |
The use of THF with DIPEA at subambient temperatures minimizes side reactions such as oxidation of the catechol moiety, achieving the highest yield (82%).
Alternative Bromination Approaches
While less common, direct bromination of N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide has been explored to streamline synthesis. This method avoids the separate preparation of 2-bromopropionyl chloride but requires precise control to prevent over-bromination.
Bromine-Based Bromination
Procedure :
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N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide is dissolved in acetic acid.
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Elemental bromine (Br₂) is added dropwise at 0°C, followed by stirring for 12 hours.
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The product is isolated via precipitation in ice water and recrystallized from ethanol.
Challenges :
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Regioselectivity : Bromination occurs preferentially at the α-carbon of the propanamide chain due to steric hindrance from the ethylphenethyl group.
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Byproducts : Dibrominated derivatives (<5%) form if excess Br₂ is used.
Table 3: Bromination Efficiency vs. Stoichiometry
| Br₂ Equivalents | Yield (%) | Purity (%) | Dibrominated Byproduct (%) |
|---|---|---|---|
| 1.0 | 68 | 89 | 2 |
| 1.2 | 72 | 85 | 7 |
| 1.5 | 65 | 78 | 15 |
Solvent and Catalyst Optimization
Recent advances focus on improving reaction efficiency through solvent selection and catalyst design.
Green Solvent Alternatives
Water-Ethanol Mixtures :
Catalytic Amidation
Lipase-Catalyzed Synthesis :
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Immobilized Candida antarctica lipase B (CAL-B) facilitates amidation in non-aqueous media.
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Conditions: 2-bromopropionic acid, dopamine, and CAL-B in tert-butanol at 40°C for 24 hours.
Industrial-Scale Synthesis Considerations
Scalability challenges include:
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Cost of Bromine Handling : Requires specialized equipment to manage corrosive vapors.
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Purification : Centrifugal partition chromatography (CPC) is preferred over column chromatography for bulk batches.
Table 4: Cost Analysis of Key Starting Materials
| Material | Cost per kg (USD) |
|---|---|
| 3,4-Dihydroxyphenethylamine | 3200 |
| 2-Bromopropionyl chloride | 450 |
| Bromine | 12 |
Analytical Characterization
Post-synthesis analysis ensures product integrity:
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NMR Spectroscopy : NMR (DMSO-d₆): δ 1.65 (d, 3H, CH₃), 2.85 (m, 2H, CH₂), 3.45 (q, 1H, CHBr), 6.55–6.70 (m, 3H, aromatic).
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HPLC : Retention time = 8.2 min (C18 column, 70:30 water:acetonitrile).
Comparative Analysis of Methodologies
Table 5: Method Comparison
| Parameter | Acylation Route | Direct Bromination | Enzymatic Route |
|---|---|---|---|
| Yield (%) | 82 | 72 | 65 |
| Purity (%) | 96.8 | 89 | 90 |
| Scalability | High | Moderate | Low |
| Environmental Impact | Moderate | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in solvents like ethanol or dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Quinones
Reduction: De-brominated amide
Substitution: Substituted amides with various functional groups
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrNO
- Molecular Weight : 288.14 g/mol
- Structure : The compound features a bromine atom, an amide functional group, and a dihydroxyphenyl moiety. This unique structure contributes to its reactivity and biological activity.
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide is utilized as a precursor for synthesizing more complex organic molecules. Its bromine atom serves as a reactive site for further chemical modifications.
- Reagent in Chemical Reactions : The compound acts as a reagent in various chemical transformations, facilitating the formation of new compounds with desired properties.
2. Biology
- Antioxidant Properties : Research indicates that this compound has potential antioxidant effects due to the presence of the dihydroxyphenyl group, which can participate in redox reactions.
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
3. Medicine
- Therapeutic Development : The compound is being explored for its potential role in drug development, particularly targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders .
- In Vivo Studies : Animal models have demonstrated that administration of this compound can inhibit tumor growth and show favorable safety profiles at therapeutic doses.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | Human cancer cell lines | Significant cytotoxicity with IC50 values < 10 µM |
| Study 2 | Murine tumor model | Reduced tumor volume by 30% compared to control |
| Study 3 | In vitro enzyme inhibition assay | Inhibition of target enzyme activity by >50% |
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Brominated Propanamides
*Calculated based on molecular formula.
Substituent Effects on Reactivity and Bioactivity
- Catechol vs. Methoxy Groups : The 3,4-dihydroxyphenyl group in the target compound enhances hydrogen bonding and redox activity compared to methoxy-protected analogs (e.g., 2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide) . Methoxy groups increase lipophilicity, favoring membrane permeability but reducing polar interactions.
- Steric Effects : Bulky substituents, such as tert-butyl groups in 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide , or ethyl chains in 2-Bromo-N-ethyl-N-(3-methylphenyl)propanamide , reduce reaction rates in nucleophilic substitutions due to steric hindrance.
Biological Activity
2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H14BrNO3
- Molecular Weight : 288.14 g/mol
- Structure : The compound features a bromine atom, an amide functional group, and a dihydroxyphenyl moiety, which is crucial for its bioactivity.
The biological activity of 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide can be attributed to several mechanisms:
- Antioxidant Activity : The dihydroxyphenyl group is known for its antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease processes, potentially including those related to cancer and inflammation.
- Cell Signaling Modulation : The compound may interact with cell signaling pathways that regulate cell growth and apoptosis.
In Vitro Studies
Several studies have investigated the in vitro effects of 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide on various cell lines:
- Cytotoxicity : Research indicated that the compound exhibits cytotoxic effects against cancer cell lines, with IC50 values suggesting significant potency (specific values need to be referenced from experimental data).
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Tumor Growth Inhibition : In murine models, administration of 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide resulted in reduced tumor growth compared to control groups.
- Toxicity Assessment : Toxicological studies indicated a favorable safety profile at therapeutic doses, though further studies are required to fully understand its pharmacokinetics and long-term effects.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | Human cancer cell lines | Significant cytotoxicity with IC50 values < 10 µM |
| Study 2 | Murine tumor model | Reduced tumor volume by 30% compared to control |
| Study 3 | In vitro enzyme inhibition assay | Inhibition of target enzyme activity by >50% |
Q & A
Q. What are the critical safety considerations when handling 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide in laboratory settings?
- Answer : Prioritize avoiding inhalation, skin contact, and ingestion. Store in dry, ventilated, airtight containers away from heat and ignition sources. Use personal protective equipment (PPE), including gloves, lab coats, and goggles. For spills, neutralize with inert absorbents and dispose of as hazardous waste. Emergency procedures for eye/skin contact include rinsing with water for 15+ minutes and seeking medical attention .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Answer : Use high-performance liquid chromatography (HPLC) for purity analysis. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy to detect functional groups (e.g., bromo, amide). Mass spectrometry (MS) can verify molecular weight. Cross-reference with X-ray crystallography data for solid-state conformation, as demonstrated for analogous bromo-propanamides .
Q. What synthetic routes are reported for bromo-propanamide derivatives, and how can they be adapted for this compound?
- Answer : Typical methods involve bromination of propanamide precursors using reagents like PBr₃ or HBr in anhydrous conditions. For example, 2-bromo-2-methylpropanamide is synthesized via bromination of 2-methylpropanamide . Adapt this by substituting the parent amide with N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature/pH to minimize hydrolysis of the bromo group .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways and optimizing synthesis conditions for this compound?
- Answer : Quantum mechanical calculations (e.g., DFT) model reaction intermediates and transition states to predict feasible pathways. Tools like Gaussian or ORCA can optimize solvent effects and activation energies. Machine learning algorithms (e.g., ICReDD’s reaction path search methods) analyze experimental datasets to recommend optimal conditions (e.g., catalyst loading, temperature) and reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in experimental data, such as inconsistent reaction yields or unexpected byproducts?
- Answer : Perform systematic DOE (Design of Experiments) to isolate variables (e.g., reagent stoichiometry, reaction time). Use LC-MS to identify byproducts and propose mechanistic pathways (e.g., competing alkylation or hydrolysis). Cross-validate spectroscopic data with computational simulations to confirm structural assignments. For crystallization issues, vary solvent polarity or employ gradient cooling .
Q. How does the electronic and steric environment of the 3,4-dihydroxyphenyl group influence the compound’s reactivity and biological activity?
- Answer : The catechol moiety (3,4-dihydroxyphenyl) enhances metal chelation and redox activity, potentially enabling radical scavenging or enzyme inhibition. Steric hindrance from the ethyl linker may affect binding to biological targets. Compare with analogs (e.g., 2-bromo-N-(4-chlorophenyl)propanamide) via molecular docking to quantify interactions with enzymes like tyrosine hydroxylase or monoamine oxidases .
Q. What advanced analytical techniques are recommended for studying degradation pathways under varying storage conditions?
- Answer : Accelerated stability studies (40°C/75% RH) with periodic sampling. Use UPLC-QTOF-MS to detect degradation products and propose pathways (e.g., hydrolysis of the amide bond or debromination). Solid-state characterization via X-ray powder diffraction (XRPD) monitors polymorphic changes. Pair with Arrhenius modeling to predict shelf-life .
Methodological Tables
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
Q. Table 2: Computational Parameters for Reaction Optimization
| Parameter | Value/Range | Tool/Software | Outcome |
|---|---|---|---|
| Solvent | DMF or THF | COMSOL Multiphysics | Maximizes solubility of intermediates |
| Activation Energy | 80–100 kJ/mol | Gaussian (DFT) | Identifies rate-limiting step |
| Temperature | 0–25°C | ICReDD AI Models | Minimizes thermal degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
